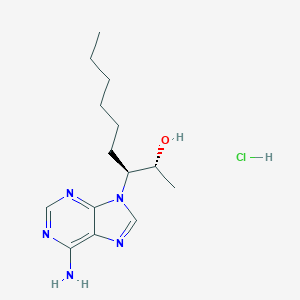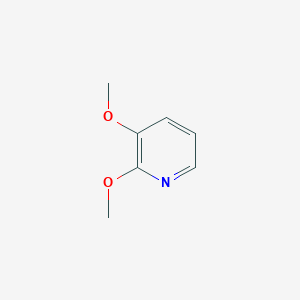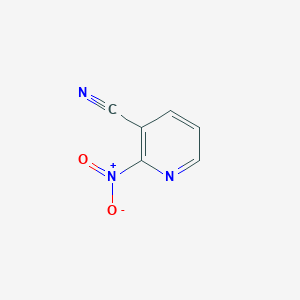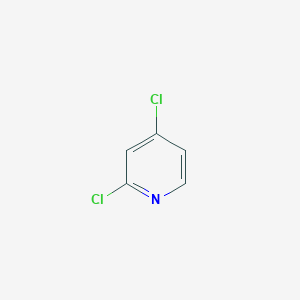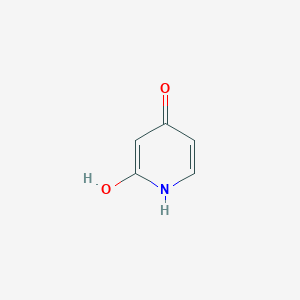
5-Isopropyl-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isopropyl-1,3-benzodioxole: is an organic compound characterized by a benzene ring fused with a dioxole ring, with an isopropyl group attached to the benzene ring. The molecular formula of this compound is C10H12O2 . This compound is known for its aromaticity, which significantly enhances its stability and contributes to its reactive nature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1,3-benzodioxole typically involves the acetalization or ketalization of catechols with appropriate aldehydes or ketones. One common method involves the reaction of catechol with isopropyl aldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of zeolite catalysts, such as HY zeolite, which has been shown to be efficient for the acetalization and ketalization reactions. The use of zeolite catalysts allows for high conversion and selectivity under mild conditions, making the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 5-Isopropyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
Chemistry: 5-Isopropyl-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: Derivatives of 1,3-benzodioxole have shown potential in improving the anti-tumor efficiency of arsenicals. These derivatives inhibit microsomal cytochrome-P450-family enzymes, extending the retention time of co-administered drugs and enhancing their therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its aromatic properties. It is also employed in the synthesis of polymers and resins .
作用機序
The mechanism of action of 5-Isopropyl-1,3-benzodioxole and its derivatives involves the inhibition of specific enzymes and receptors. For instance, certain derivatives act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses. These compounds bind to the auxin receptor TIR1, enhancing transcriptional activity and down-regulating the expression of root growth-inhibiting genes .
類似化合物との比較
- 1,3-Benzodioxole, 5-(1-propenyl)-
- 1,3-Benzodioxole, 5-propyl-
- 1,3-Benzodioxole, 5-ethyl-
Comparison: 5-Isopropyl-1,3-benzodioxole is unique due to the presence of the isopropyl group, which influences its reactivity and stability. Compared to 1,3-Benzodioxole, 5-(1-propenyl)-, which has a propenyl group, this compound exhibits different reactivity patterns in substitution and oxidation reactions. The isopropyl group also affects the compound’s physical properties, such as boiling point and solubility .
特性
IUPAC Name |
5-propan-2-yl-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUBNQSPUZXGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Chloromethyl)-2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole](/img/structure/B17350.png)
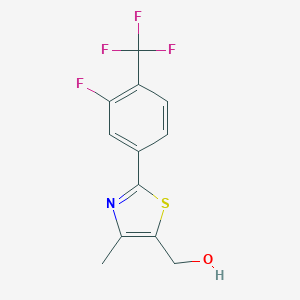

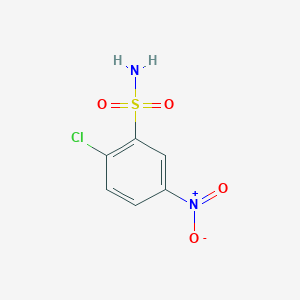
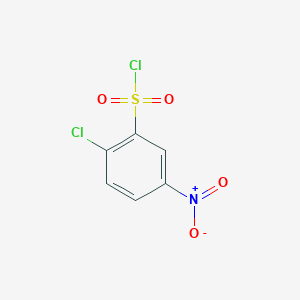

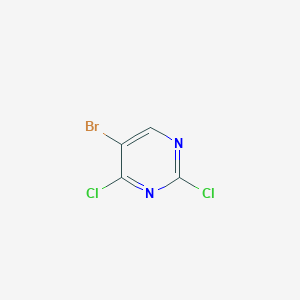
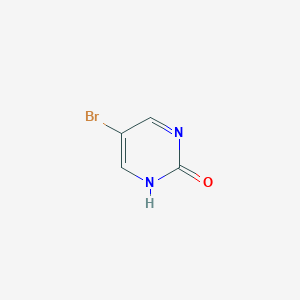
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)
